N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic molecule that contains a pyrrolidine ring, a methoxypyrimidinyl group, and a methylcyclopropanesulfonamide group
Properties
IUPAC Name |
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(21(18,19)11-3-4-11)10-6-8-17(9-10)13-14-7-5-12(15-13)20-2/h5,7,10-11H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIIZZIYJABRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves the construction of the pyrrolidine ring followed by the functionalization of the preformed ring. The methoxypyrimidinyl group is introduced through nucleophilic substitution reactions, while the methylcyclopropanesulfonamide group is added via sulfonamide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrimidinyl and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
- 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Uniqueness
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a pyrimidine ring, a pyrrolidine moiety, and a cyclopropanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 286.36 g/mol. Understanding the structure is crucial for elucidating its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest potential effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Antitumor Activity
A significant focus has been placed on the antitumor properties of this compound. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound demonstrated varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These results indicate that the compound is particularly potent against the NCI-H358 cell line, suggesting a selective mechanism of action that warrants further exploration.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes critical for tumor growth.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Initial screenings against common bacterial strains demonstrated moderate activity, indicating potential as an antimicrobial agent.
Table: Antimicrobial Activity Screening
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These findings suggest that while not as potent as established antibiotics, the compound possesses noteworthy antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
